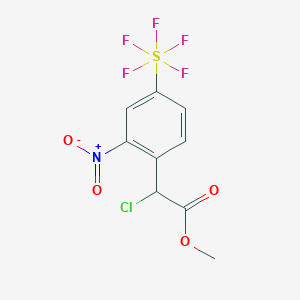
Methyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate, commonly referred to as MCNPFPA, is a chemical compound with a molecular weight of 311.19 g/mol. It is a colorless, odorless, and water-soluble liquid. MCNPFPA is an important intermediate for the synthesis of a variety of organic compounds, and it has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
MCNPFPA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of cell membrane permeability. It has also been used in the synthesis of polymers and in the synthesis of metal-organic frameworks.
Mecanismo De Acción
MCNPFPA acts as a substrate for enzymes, and it is believed to inhibit the activity of certain enzymes. The exact mechanism of action is not known, but it is thought to involve the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
MCNPFPA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters. In addition, MCNPFPA has been shown to have an effect on the cell membrane permeability of certain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MCNPFPA in laboratory experiments is that it is a relatively inexpensive and easy to obtain chemical. It is also highly water-soluble and has a low toxicity. However, it is important to note that MCNPFPA can be toxic if ingested, and it should be handled with care. In addition, it is important to note that the effects of MCNPFPA on enzymes and cell membrane permeability may vary depending on the concentration of the compound, and it is important to use the correct concentration for the desired effect.
Direcciones Futuras
There are a number of potential future directions for the use of MCNPFPA in scientific research. It could be used to study the effects of enzyme inhibition on metabolic pathways and to develop new therapeutic strategies for diseases. It could also be used to study the effects of cell membrane permeability on cell signaling and to develop new therapies for cancer. In addition, MCNPFPA could be used to study the effects of metal-organic frameworks on the properties of materials and to develop new materials for use in a variety of applications. Finally, MCNPFPA could be used to study the effects of polymers on the properties of materials and to develop new materials for use in a variety of applications.
Métodos De Síntesis
MCNPFPA can be synthesized from the reaction of methyl chloroacetate with 2-nitro-4-(pentafluorosulfanyl)phenol. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration.
Propiedades
IUPAC Name |
methyl 2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO4S/c1-20-9(17)8(10)6-3-2-5(4-7(6)16(18)19)21(11,12,13,14)15/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBUEWHDZUTNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
amine hydrochloride](/img/structure/B6416161.png)



![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
